molecular formula C11H8O2 B3021589 3-(2-Furyl)benzaldehyde CAS No. 85553-52-2

3-(2-Furyl)benzaldehyde

Cat. No. B3021589
CAS RN: 85553-52-2
M. Wt: 172.18 g/mol
InChI Key: BTAANNDAXIYWAN-UHFFFAOYSA-N
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Description

3-(2-Furyl)benzaldehyde is a chemical compound with the CAS Number: 85553-52-2. It has a molecular weight of 172.18 and its molecular formula is C11H8O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 3-(2-Furyl)benzaldehyde and its derivatives has been reported in a study . The study describes the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .


Molecular Structure Analysis

The molecular structure of 3-(2-Furyl)benzaldehyde is represented by the InChI Code: 1S/C11H8O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H . The InChI key is BTAANNDAXIYWAN-UHFFFAOYSA-N .


Chemical Reactions Analysis

A study reports the synthesis of 3-(2-furyl)acrylic acid and its derivatives from 5-substituted-2-furaldehydes and malonic acid . The reaction was catalyzed by piperidinium acetate under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .


Physical And Chemical Properties Analysis

3-(2-Furyl)benzaldehyde is a solid substance at room temperature . It has a molecular weight of 172.18 and its molecular formula is C11H8O2 . The compound is stored at a temperature of -20°C .

Scientific Research Applications

Stereoselectivity in Chemical Reactions

The Paternò-Büchi reaction involving tertiary 2-furylmethanol derivatives and aromatic carbonyl compounds demonstrates the significance of 3-(2-Furyl)benzaldehyde in understanding the nature of the hydroxy directing effect. This photochemical reaction yields a mixture of regioisomeric products, where the adduct obtained on the more hindered side of the molecule exhibits complete diastereoselectivity (D’Auria et al., 2004).

Synthesis of Substituted Furans and Pyrroles

3-Furyl derivatives like 3-(2-Furyl)benzaldehyde are utilized in novel methods to prepare substituted furans and pyrroles, which are significant in natural products and pharmaceutical agents. The process involves reactions with organolithium, Grignard, and organozinc reagents to yield 3-furyl alcohols, followed by oxidative rearrangement to achieve 2-substituted 3-furfurals and 3-formyl pyrroles (Kelly et al., 2008).

Microbial Evaluation of Furyl Based Compounds

Furyl based cyanoiminopyrimidines synthesized from 2-Acetyl-5-methylfuran and substituted benzaldehyde (including 3-(2-Furyl)benzaldehyde) have shown promising antimicrobial potential. These compounds exhibit significant bacterial and fungal activities, particularly with certain substitutions on the phenyl ring (Vignesh & Ingarsal, 2021).

Enantioselective Catalysis

In asymmetric synthesis, 3-(2-Furyl)benzaldehyde plays a role in triaryl(tetrahydrofuran)aluminum reagent reactions. These reactions, catalyzed by titanium(IV) complexes, are highly enantioselective, efficient, and applicable to diversified aldehydes, including aryl furyl methanols (Wu & Gau, 2006).

Formation of Arylacetic Acids and Arylacetamides

Furfuraldehyde derivatives, including 3-(2-Furyl)benzaldehyde, can be transformed into arylacetic acids and arylacetamides under certain reaction conditions. This transformation is critical in the study of organic synthesis and reaction mechanisms (Breen et al., 1973).

Safety And Hazards

The safety data sheet for 3-(2-Furyl)benzaldehyde recommends wearing personal protective equipment and ensuring adequate ventilation when handling the compound . It should not come into contact with the eyes, skin, or clothing, and ingestion and inhalation should be avoided . The compound may cause skin and eye irritation and may also cause respiratory irritation .

Future Directions

The renewable synthesis of 3-(2-furyl)acrylic acid and its derivatives from 5-substituted-2-furaldehydes and malonic acid suggests potential applications as sustainable chemical building units . This represents a promising direction for future research and development in the field of sustainable chemistry .

properties

IUPAC Name

3-(furan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAANNDAXIYWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214801
Record name Ketone, 3-furyl phenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Furyl)benzaldehyde

CAS RN

85553-52-2, 6453-98-1
Record name 3-(2-Furanyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85553-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, 3-furyl phenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, 3-furyl phenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Brandsma, HD Verkruijsse, SF Vasilevsky… - Application of Transition …, 1999 - Springer
In 1972 Kumada [1] and Corriu [2] reported the cross-coupling of olefmic and aryl haliDEs with alkyl- and arylmagnesium haliDEs in the presence of nickel compounds, such as dichloro […
L Brandsma, F Vasilevsky, HD Verkruijsse, J Rohr… - Springer
The present book may be considered as a continuation of our laboratory manuals dealing with the chemistry of acetylenes, allenes and polar organometallics. It contains a number of …
L Brandsma, SF Vasilevsky, HD Verkruijsse - 2012 - books.google.com
Homogeneous catalysis is an important strategy for the synthesis of high-valued chemicals. L. Brandsma has carefully selected and checked the experimental procedures illustrating the …
Number of citations: 449 books.google.com

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